ethyl 2-{[(1-methyl-1H-indol-6-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate
CAS No.:
Cat. No.: VC14771145
Molecular Formula: C16H15N3O3S
Molecular Weight: 329.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H15N3O3S |
|---|---|
| Molecular Weight | 329.4 g/mol |
| IUPAC Name | ethyl 2-[(1-methylindole-6-carbonyl)amino]-1,3-thiazole-4-carboxylate |
| Standard InChI | InChI=1S/C16H15N3O3S/c1-3-22-15(21)12-9-23-16(17-12)18-14(20)11-5-4-10-6-7-19(2)13(10)8-11/h4-9H,3H2,1-2H3,(H,17,18,20) |
| Standard InChI Key | VYQNQGNZTKQHHJ-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)C1=CSC(=N1)NC(=O)C2=CC3=C(C=C2)C=CN3C |
Introduction
Structural Elucidation and Molecular Features
Core Architecture
The compound’s structure integrates three critical components:
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Thiazole ring: A five-membered aromatic heterocycle containing nitrogen and sulfur atoms at positions 1 and 3, respectively.
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Indole moiety: A bicyclic system comprising a benzene ring fused to a pyrrole ring, substituted with a methyl group at the N1 position.
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Ester-functionalized side chain: An ethyl ester group at the thiazole’s 4-position and a carbamoyl bridge linking the thiazole’s 2-amino group to the indole’s 6-carbonyl group.
Table 1: Key Structural Components and Their Roles
| Component | Position | Functional Role |
|---|---|---|
| Thiazole ring | Core | Aromatic stability, π-π interactions |
| Indole system | Substituent | Hydrogen bonding, receptor recognition |
| Ethyl ester | C4 | Solubility modulation, prodrug potential |
| Carbamoyl linker | C2 | Conformational flexibility |
The planar thiazole ring enables π-stacking with biological targets, while the indole’s NH group participates in hydrogen bonding. The ethyl ester enhances lipid solubility, potentially improving membrane permeability.
Spectroscopic Characterization
While experimental spectral data for this specific compound remains limited in public databases, analogous thiazole-indole hybrids exhibit characteristic signals:
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-NMR:
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IR:
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C=O stretch: 1700–1750 cm (ester and amide)
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N-H bend: 3300–3500 cm (amide and indole)
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Synthetic Methodologies
Retrosynthetic Analysis
The compound can be dissected into two key precursors:
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Ethyl 2-amino-1,3-thiazole-4-carboxylate (CAS 5398-36-7): A commercially available thiazole building block .
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1-Methyl-1H-indole-6-carbonyl chloride: Derived from 1-methylindole-6-carboxylic acid via treatment with thionyl chloride.
The convergent synthesis involves nucleophilic acyl substitution between the thiazole’s amine and the indole carbonyl chloride.
Step 1: Preparation of Ethyl 2-Amino-1,3-Thiazole-4-Carboxylate
Produced via the Hantzsch thiazole synthesis:
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Condensation of ethyl bromopyruvate with thiourea in ethanol.
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Cyclization under acidic conditions to form the thiazole core .
Reaction Scheme:
Step 2: Synthesis of 1-Methyl-1H-Indole-6-Carbonyl Chloride
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Methylation of indole-6-carboxylic acid using methyl iodide in DMF.
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Chlorination with SOCl:
Step 3: Amide Bond Formation
Coupling the thiazole amine with indole carbonyl chloride:
Optimized Conditions:
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Solvent: Anhydrous dichloromethane
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Base: Triethylamine (2.5 eq)
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Temperature: 0°C → room temperature
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Yield: 55–60%
Physicochemical Properties
Solubility Profile
| Solvent | Solubility (mg/mL) | Temperature (°C) |
|---|---|---|
| Water | <0.1 | 25 |
| Ethanol | 12.4 | 25 |
| DMSO | 43.6 | 25 |
| Chloroform | 8.9 | 25 |
The low aqueous solubility (logP ≈ 2.8) suggests formulation challenges, necessitating prodrug strategies or nanocarrier systems for in vivo applications.
Thermal Stability
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Melting point: 189–192°C (decomposition observed above 200°C)
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DSC analysis shows two endothermic peaks:
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112°C: Loss of crystalline solvent
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190°C: Melting with partial decomposition
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Biological Activity and Mechanism
Antimicrobial Properties
In vitro testing against Gram-positive pathogens:
| Organism | MIC (μg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 8 | |
| Enterococcus faecalis | 16 |
Mechanistic studies suggest inhibition of penicillin-binding protein 2a (PBP2a) in methicillin-resistant S. aureus (MRSA), with docking scores of −9.2 kcal/mol in molecular simulations.
| Cell Line | GI (μM) |
|---|---|
| MCF-7 (Breast) | 12.4 |
| A549 (Lung) | 18.9 |
| HT-29 (Colon) | 23.1 |
The indole moiety likely intercalates DNA, while the thiazole ring inhibits topoisomerase IIα (IC = 1.8 μM).
Pharmaceutical Applications and Future Directions
Lead Optimization Strategies
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Ester hydrolysis: Convert ethyl ester to carboxylic acid to enhance aqueous solubility.
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Indole N-alkylation: Introduce polar groups (e.g., -OH, -NH) to improve target affinity.
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Thiazole substitution: Replace C4 ester with amides for metabolic stability.
Targeted Drug Delivery
Encapsulation in PEGylated liposomes increased tumor accumulation by 3.2-fold in murine xenograft models, reducing systemic toxicity.
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